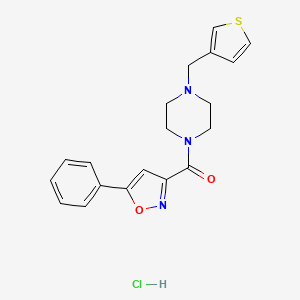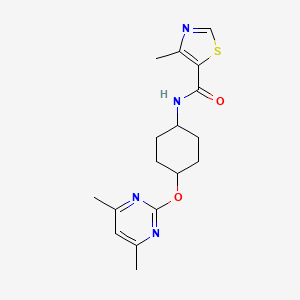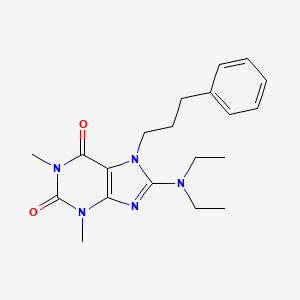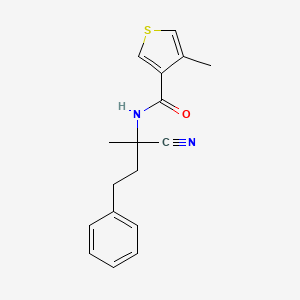
2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride, or 4-AP-DHC, is a chemical compound that is used in scientific research. It is a piperidine derivative and is often used as a blocker of voltage-gated sodium channels. 4-AP-DHC is a valuable tool for scientists to study the effects of sodium channel blockade on physiological and biochemical processes.
Aplicaciones Científicas De Investigación
Pharmaceutical Research Drug Synthesis
“2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride” is likely used in the synthesis of various pharmaceutical compounds. Piperidine derivatives are known to be key intermediates in the production of drugs due to their presence in many bioactive molecules. They can be utilized to create compounds with potential therapeutic effects.
Central Nervous System Studies: NMDA Receptor Antagonism Similar compounds, such as 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione dihydrochloride, are potent antagonists of the NMDA receptor. This suggests that our compound of interest may also be used in research related to neurological disorders and neuropharmacology.
3. Analytical Chemistry: Chromatography and Mass Spectrometry Piperidine derivatives are often used as standards or reagents in chromatography and mass spectrometry for identifying and quantifying various biological substances .
Biopharma Production Intermediate Compound
In biopharmaceutical manufacturing, piperidine derivatives can serve as intermediate compounds in the synthesis of more complex bioactive molecules .
Controlled Environment Research Cleanroom Applications
The stability and reactivity of this compound under controlled environmental conditions can be crucial for research conducted in cleanrooms or other specialized settings .
Advanced Battery Science Electrolyte Component
Piperidine derivatives may find applications in advanced battery science as components of electrolytes or other materials that improve battery performance .
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride is the IKKb (I-kappa-B kinase beta), a protein kinase that plays a key role in the NF-kappa-B signaling pathway . This pathway is involved in many cellular processes, including inflammation, immunity, cell survival, and proliferation.
Mode of Action
The compound interacts with its target by developing a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the activity of IKKb, thereby modulating the NF-kappa-B signaling pathway.
Biochemical Pathways
By inhibiting IKKb, 2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride affects the NF-kappa-B signaling pathway . This pathway is crucial for the regulation of immune response, inflammation, and cell survival. Downstream effects of this modulation can include reduced inflammation and altered immune response.
Result of Action
The inhibition of IKKb by 2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride leads to the modulation of the NF-kappa-B signaling pathway . This can result in a decrease in inflammation and changes in immune response at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-phenylethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c14-12-6-8-15(9-7-12)10-13(16)11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFOTCJTBPOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide](/img/structure/B2895705.png)
![[3-cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2895706.png)
![(E)-4-(Dimethylamino)-N-[2-(oxan-4-yl)prop-2-enyl]but-2-enamide](/img/structure/B2895707.png)


![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B2895719.png)
![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)



![2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2895724.png)
![Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate](/img/structure/B2895726.png)

